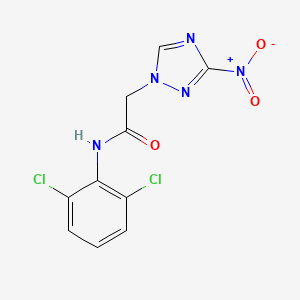

![molecular formula C17H17ClN2O2S B5547715 N-(3-氯苯基)-2-(丙酰氨基)-5,6-二氢-4H-环戊[b]噻吩-3-甲酰胺](/img/structure/B5547715.png)

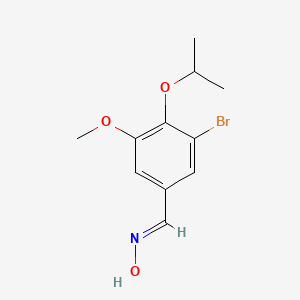

N-(3-氯苯基)-2-(丙酰氨基)-5,6-二氢-4H-环戊[b]噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of cyclopenta[b]thiophene, a structure of interest due to its potential for various biological activities. The specific focus on this derivative underscores the ongoing research in synthesizing novel compounds for their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of cyclopenta[b]thiophene derivatives typically involves the application of the Gewald reaction, a multi-component reaction that allows for the incorporation of various functional groups into the thiophene ring system. For instance, a study highlighted the synthesis of similar compounds by utilizing Gewald reaction conditions, demonstrating the flexibility and efficiency of this synthetic route (Kumar, Anupama, & Khan, 2008).

Molecular Structure Analysis

The molecular structure of cyclopenta[b]thiophene derivatives has been explored through various techniques, including X-ray crystallography and NMR spectroscopy. These studies reveal the planar nature of the thiophene ring and provide detailed insights into the spatial arrangement of substituents, crucial for understanding the compound's reactivity and interactions (Abbasi, Zamanian, Tarighi, & Badiei, 2011).

Chemical Reactions and Properties

Cyclopenta[b]thiophene derivatives undergo a variety of chemical reactions, including condensation reactions to form Schiff bases, which further expand their applicability in synthesizing biologically active molecules. These reactions are often catalyzed by acids or bases and can be carried out under solvent-free conditions, highlighting the compounds' versatile reactivity (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

科学研究应用

抗炎和抗氧化活性

一个重要的研究领域是探索这种化合物的衍生物的抗炎和抗氧化特性。Kumar、Anupama 和 Khan (2008) 的一项研究重点是利用 Gewald 反应合成 2-氨基-N-(3-氯苯基)-5, 6-二氢-4H-环戊[b]噻吩-3-甲酰胺的酰氯衍生物。这些衍生物分别表现出与布洛芬和抗坏血酸相当的体外抗炎和抗氧化活性,突出了该化合物在开发新治疗剂方面的潜力 (K. P. Kumar, K. Anupama, K. A. Khan, 2008).

抗菌活性

另一个研究方向是新化学衍生物的抗菌活性。Akbari 等人 (2008) 合成了 N-(4-氯苯基)-6-甲基-4-芳基-2-硫代-1,2,3,4-四氢嘧啶-5-甲酰胺的衍生物,对细菌和真菌的生长表现出显着的抑制作用。这表明该化合物的衍生物可以作为开发新抗菌剂的基础,为对抗耐药菌株提供潜在的替代方案 (J. Akbari et al., 2008).

光谱研究和分子相互作用

还研究了该化合物与溶剂的相互作用及其光谱性质。Patil 等人 (2011) 研究了该化合物衍生物在各种溶剂中的吸收和荧光光谱,揭示了其基态和激发态偶极矩的见解。此类研究对于了解这些化合物的物理光学性质至关重要,这可能在分子电子学和传感器设计等领域产生影响 (N. R. Patil et al., 2011).

合成和生物活性

此外,还进行了噻吩衍生物的合成及其作为抗生素和抗菌药物的潜力的研究。Ahmed (2007) 报道了由 3-氨基-4-氰基-N-苯氨基噻吩-2-甲酰胺合成的嘧啶酮衍生物,并研究了它们对革兰氏阳性菌和革兰氏阴性菌的抗生素特性 (G. Ahmed, 2007).

属性

IUPAC Name |

N-(3-chlorophenyl)-2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2S/c1-2-14(21)20-17-15(12-7-4-8-13(12)23-17)16(22)19-11-6-3-5-10(18)9-11/h3,5-6,9H,2,4,7-8H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHRYZBFDFNVLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C2=C(S1)CCC2)C(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

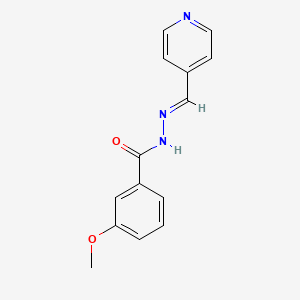

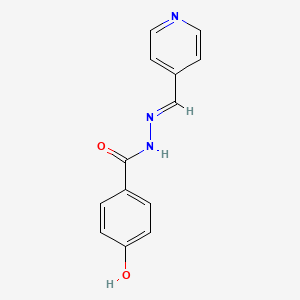

![(4-chlorobenzylidene)[2-(3,4-diethoxyphenyl)ethyl]amine](/img/structure/B5547640.png)

![10-(4-fluorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5547644.png)

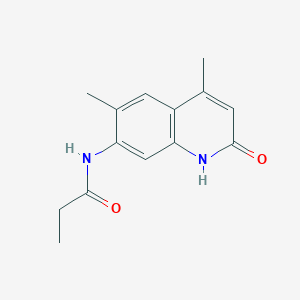

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5547654.png)

![ethyl [(2-amino-5-bromo-6-methyl-4-pyrimidinyl)thio]acetate](/img/structure/B5547672.png)

![3-amino-N-cyclohexyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5547674.png)

![5-methyl-3-phenyl-6-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5547694.png)

![5-[(3-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5547704.png)

![3-cyclopropyl-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B5547708.png)